
Axinellamine A
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Overview
Description
Axinellamine A is a natural product found in Axinella with data available.
Scientific Research Applications
Antibacterial Activity
Axinellamine A has been identified as a promising broad-spectrum antibacterial agent. Initial studies indicated limited antibacterial activity; however, subsequent evaluations revealed significant efficacy against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The precise mechanism remains partially understood, but it is suggested that this compound disrupts bacterial membrane integrity, leading to secondary membrane destabilization and abnormal cellular morphology. This disruption is consistent with the inhibition of normal septum formation during bacterial cell division .
- Minimum Inhibitory Concentrations (MIC) : In studies, this compound exhibited MIC values ranging from 15 to 30 µM against different bacterial strains, including Bacillus subtilis and Helicobacter pylori . Notably, it showed selective toxicity towards prokaryotic cells compared to eukaryotic cells, indicating a favorable therapeutic profile.
Anti-Tubercular Properties
Recent research has highlighted the potential of this compound as an anti-tubercular agent:
- Efficacy Against Mycobacterium tuberculosis : this compound demonstrated a minimum inhibitory concentration (MIC) of 18 µM against M. tuberculosis, which significantly decreased to 0.6 µM in minimal media devoid of protein supplementation. This suggests that the compound's efficacy can be enhanced by optimizing the growth conditions during testing .
- Intracellular Activity : In macrophage models infected with M. tuberculosis, treatment with this compound resulted in a greater than five-fold reduction in intracellular bacterial load after 24 hours. This underscores its potential as a therapeutic agent for treating tuberculosis .
Potential Anti-Cancer Applications
While primarily studied for its antibacterial and anti-tubercular properties, there is emerging interest in the anti-cancer potential of this compound:
- Inhibition of Tumor Cell Growth : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Its unique chemical structure allows for further exploration into its role as an anti-cancer agent, potentially targeting specific pathways involved in tumor growth and metastasis.
Synthesis and Structural Insights
The synthesis of this compound has been a focus of research due to its complex structure:
- Synthesis Methods : Recent advancements have led to efficient synthetic routes that enable the production of this compound on a gram scale. Techniques such as ethylene glycol-assisted cycloaddition and various rearrangement reactions have been employed to achieve this goal .
- Structural Characteristics : The structural elucidation of this compound has been supported by techniques such as NMR spectroscopy and mass spectrometry, confirming its unique pyrrole-imidazole framework which is critical for its biological activity .
Properties
Molecular Formula |
C22H23Br4ClN10O4 |
---|---|
Molecular Weight |
846.6 g/mol |
IUPAC Name |
4,5-dibromo-N-[[(1R,2S,6S,10S,11S,12S,13S,14S)-4,8-diamino-14-chloro-13-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,10-dihydroxy-3,5,7,9-tetrazatetracyclo[9.3.0.01,5.06,10]tetradeca-3,7-dien-12-yl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H23Br4ClN10O4/c23-7-1-9(32-13(7)25)15(38)30-3-5-6(4-31-16(39)10-2-8(24)14(26)33-10)12(27)21-11(5)22(41)17(34-19(28)36-22)37(21)20(29)35-18(21)40/h1-2,5-6,11-12,17-18,32-33,40-41H,3-4H2,(H2,29,35)(H,30,38)(H,31,39)(H3,28,34,36)/t5-,6-,11+,12+,17+,18+,21+,22+/m1/s1 |
InChI Key |
NDKURSLTVHZNHX-ZGCAKMIFSA-N |
Isomeric SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@]34[C@H]2[C@@]5([C@H](N3C(=N[C@H]4O)N)N=C(N5)N)O)Cl)CNC(=O)C6=CC(=C(N6)Br)Br |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N3C(=NC4O)N)N=C(N5)N)O)Cl)CNC(=O)C6=CC(=C(N6)Br)Br |
Synonyms |
axinellamine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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